molecular formula C18H26N2O10 B13403154 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B13403154
M. Wt: 430.4 g/mol
InChI Key: BYBXGMYWVSJPBL-UHFFFAOYSA-N
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Description

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is a compound that consists of two distinct chemical structures: 2-hydroxybutanedioic acid and 3-(1-methylpyrrolidin-2-yl)pyridine. The former is a hydroxy acid, while the latter is a pyridine derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of organic bases such as sodium hydride, sodium tert-butoxide, potassium tert-butoxide, and lithium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a nicotinic acetylcholine receptor agonist, binding to and activating these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is unique due to its combined structure, which imparts distinct chemical and biological properties. Its dual functionality as a hydroxy acid and a pyridine derivative makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H26N2O10

Molecular Weight

430.4 g/mol

IUPAC Name

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.2C4H6O5/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-2(4(8)9)1-3(6)7/h2,4,6,8,10H,3,5,7H2,1H3;2*2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

BYBXGMYWVSJPBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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